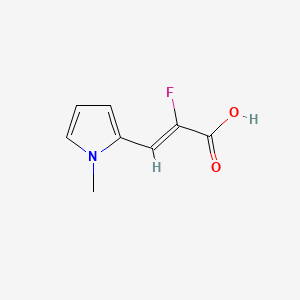
2-fluoro-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid is an organic compound that features a fluorine atom, a pyrrole ring, and a propenoic acid moiety
Preparation Methods
The synthesis of 2-fluoro-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the protection of pyrrole with triisopropylsilyl chloride, followed by reaction with Vilsmeier reagent and subsequent bromination and coupling reactions .
Chemical Reactions Analysis
2-Fluoro-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the pyrrole ring.
Scientific Research Applications
2-Fluoro-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific chemical functionalities
Mechanism of Action
The mechanism of action of 2-fluoro-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and the pyrrole ring play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-fluoro-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid include:
2-Acetylpyrrole: Shares the pyrrole ring but lacks the fluorine atom and propenoic acid moiety.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Contains a similar pyrrole ring but differs in the ester functional group.
The uniqueness of this compound lies in its combination of fluorine, pyrrole, and propenoic acid functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
1563933-16-3 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
(Z)-2-fluoro-3-(1-methylpyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H8FNO2/c1-10-4-2-3-6(10)5-7(9)8(11)12/h2-5H,1H3,(H,11,12)/b7-5- |
InChI Key |
DOUHYPORWGAROY-ALCCZGGFSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C(=O)O)\F |
Canonical SMILES |
CN1C=CC=C1C=C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















